N-(2,3-dihydro-1H-inden-5-yl)-3-[methyl(phenyl)sulfamoyl]benzamide
Description
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Properties
Molecular Formula |
C23H22N2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[methyl(phenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C23H22N2O3S/c1-25(21-10-3-2-4-11-21)29(27,28)22-12-6-9-19(16-22)23(26)24-20-14-13-17-7-5-8-18(17)15-20/h2-4,6,9-16H,5,7-8H2,1H3,(H,24,26) |
InChI Key |
VFPBHEYYSCHBOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-3-[methyl(phenyl)sulfamoyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and patents.
Chemical Structure and Properties
The compound has a complex structure featuring an indene core attached to a benzamide moiety with a sulfamoyl group. Its chemical formula is , and its molecular weight is approximately 348.44 g/mol.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of specific enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Some studies suggest that these compounds can interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of benzamide derivatives. For instance, research on related compounds has shown significant inhibition of tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the downregulation of critical proteins involved in cell cycle regulation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | A549 | 3.8 | Inhibition of proliferation |
| This compound | HCT116 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar sulfamoyl-benzamide derivatives have reported activity against various bacterial strains, with some showing effectiveness comparable to standard antibiotics.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis and inhibit cell migration.
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is often influenced by their structural characteristics. Modifications at specific positions on the benzene ring or alterations in the sulfamoyl group can significantly impact potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
